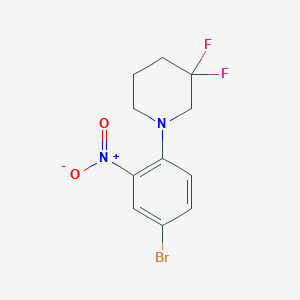

5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene

Description

5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene is a halogenated aromatic compound featuring a nitro group, a bromine substituent, and a 3,3-difluoropiperidin-1-yl moiety. The molecular formula is C₁₁H₁₀BrF₂N₂O₂, with a calculated molecular weight of 323.12 g/mol. The bromine atom at position 5 and the nitro group at position 2 confer strong electron-withdrawing effects, while the difluoropiperidine ring introduces steric bulk and electronic modulation. This compound is of interest in medicinal chemistry and materials science due to its unique substituent combination .

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)-3,3-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2N2O2/c12-8-2-3-9(10(6-8)16(17)18)15-5-1-4-11(13,14)7-15/h2-3,6H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDKGDDSSLGICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene typically involves the following steps:

Bromination: The bromine atom is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS).

Piperidinylation: The difluoropiperidinyl group is attached through nucleophilic substitution reactions involving 3,3-difluoropiperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Reduction: The major product is 5-bromo-2-(3,3-difluoropiperidin-1-yl)aniline.

Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to compounds with therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

- 5-Fluoro-2-(3,3-difluoropiperidin-1-yl)nitrobenzene (C₁₁H₁₀F₃N₂O₂): Replaces bromine with fluorine at position 4. Fluorine’s electronegativity increases electron withdrawal but reduces steric hindrance compared to bromine. This substitution may enhance metabolic stability but lower reactivity in cross-coupling reactions .

- 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (C₆H₂BrClFNO₂): Features bromine, chlorine, fluorine, and nitro groups at positions 5, 1, 2, and 3, respectively.

- 5-Bromo-2-nitrobenzotrifluoride (C₇H₃BrF₃NO₂): Contains a trifluoromethyl group instead of the difluoropiperidine moiety.

Molecular Weight and Boiling Points

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|

| 1-Bromo-2-nitrobenzene | 202.01 | 261 |

| 5-Bromo-2-nitrobenzotrifluoride | 270.02 | 100.5 (at 5 mmHg) |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | 254.44 | Not reported |

| Target Compound | 323.12 | Inferred >300 |

The target compound’s higher molecular weight and bulky difluoropiperidine group suggest a boiling point exceeding 300°C, significantly higher than simpler analogs .

Physical Properties and Solubility

- Solubility : The difluoropiperidine moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to 5-Bromo-2-nitrobenzotrifluoride , which is more hydrophobic due to the CF₃ group .

Biological Activity

Overview

5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene is an organic compound characterized by its unique structural features, including a nitro group and a difluoropiperidinyl moiety attached to a brominated benzene ring. Its molecular formula is CHBrFNO, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Weight : 321.12 g/mol

- CAS Number : 1779120-62-5

- Structural Formula : Structural Formula

The biological activity of 5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene is largely attributed to its ability to interact with various molecular targets in biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may exert cytotoxic effects on cancer cells. Additionally, the difluoropiperidinyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activity by inhibiting key enzymes involved in tumor progression. For instance, studies have shown that fluorinated compounds can enhance the potency of histone deacetylase (HDAC) inhibitors, which are critical in cancer therapy. The introduction of fluorine atoms has been associated with increased lipophilicity and selective inhibition of cancer cell lines.

| Compound | IC (µM) | Target |

|---|---|---|

| 5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene | TBD | HDAC Inhibition |

| Vorinostat | 6.0 | HDAC Inhibition |

| SF5-Vorinostat | 3.0 | HDAC Inhibition |

The above table illustrates the potential potency of 5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene compared to established HDAC inhibitors like Vorinostat and its fluorinated derivative SF5-Vorinostat .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. The presence of the nitro group is known to contribute to the antibacterial effects by disrupting bacterial cell wall synthesis and function. Studies on similar nitroaromatic compounds have shown promising results against various bacterial strains.

Case Studies

- In Vitro Studies : A study conducted on a series of nitro-substituted benzene derivatives demonstrated that compounds similar to 5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to apoptosis induction through reactive oxygen species (ROS) generation.

- Fluorination Impact : Research highlighted that introducing fluorine atoms into aromatic compounds can enhance their biological activity by increasing metabolic stability and altering pharmacokinetic profiles. This effect was particularly noted in studies focusing on HDAC inhibitors where fluorinated derivatives showed improved selectivity and potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.